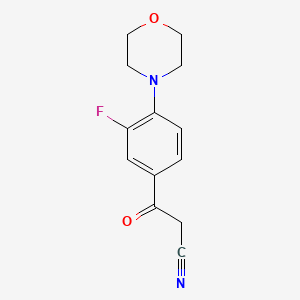

3-(3-Fluor-4-morpholinophenyl)-3-oxopropannitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” is a chemical compound. It is an important intermediate in the synthesis of various pharmaceuticals . It is related to Linezolid, an oxazolidinone antibiotic used to treat infections by susceptible strains of aerobic Gram-positive bacteria .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

The molecular structure of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be analyzed using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . The molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene and the reduction of the nitro group with Fe/NH4Cl . Further reactions with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates yield a series of new sulfonamides and carbamates .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be determined using various analytical techniques. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can also be determined .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

Die Verbindung wurde bei der Synthese einer Reihe neuer N-(1-(3-Fluor-4-morpholinophenyl)-1H-tetrazol-5-yl)amide verwendet, die auf ihre in-vitro-antibakteriellen Eigenschaften gegen medizinisch relevante gramnegative Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli und grampositive Bakterienstämme Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus untersucht wurden . Die Verbindungen zeigten eine signifikante antibakterielle Aktivität .

DNA-Gyrase-Inhibition

Die synthetisierten Moleküle wurden in silico-Studien erfolgreich als Inhibitoren des Enzyms DNA-Gyrase untersucht . Die molekularen Docking-Simulationsstudien wurden durchgeführt, um die Liganden zu identifizieren, die für die antibakterielle Aktivität verantwortlich sind .

Synthese von Linezolid

Linezolid, ein synthetisches Antibiotikum, das zur Behandlung schwerer Infektionen verwendet wird, die durch grampositive Bakterien verursacht werden, die gegen andere Antibiotika resistent sind, kann aus dieser Verbindung synthetisiert werden . Es ist wirksam gegen die meisten grampositiven Bakterien, die Krankheiten verursachen, einschließlich Streptokokken, Vancomycin-resistenten Enterokokken (VRE) und Methicillin-resistenten Staphylococcus aureus (MRSA) .

Behandlung bakterieller Infektionen

Linezolid, das aus dieser Verbindung synthetisiert wird, wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Die Hauptanwendungen sind Hautinfktionen und Lungenentzündungen, obwohl es für eine Vielzahl anderer Infektionen eingesetzt werden kann .

Entwicklung neuer Antibiotika

Die Verbindung wird bei der Entwicklung neuer Antibiotika verwendet. Die anhaltende Bedrohung für die menschliche Gesundheit durch die Resistenzentwicklung bei Bakterien wurde durch den stetigen Rückgang der Zulassung neuer Antibiotika weiter verstärkt . Diese Verbindung bietet einen vielversprechenden, freundlichen Ersatz und sollte als zukünftiges Ziel für Medizinalchemiker betrachtet werden, die auf dem Gebiet der antibakteriellen Forschung arbeiten .

Wirtschaftlich tragfähiges Verfahren zur Herstellung von Linezolid

Es wird ein verbessertes und wirtschaftlich tragfähiges Verfahren zur Herstellung von Linezolid beschrieben, bei dem Methyl-3-Fluor-4-Morphinolinophenylcarbamath mit R-Epichlorhydrin in Gegenwart von n-Butyllithium in Hexan umgesetzt wird, um ®-5-(Chlormethyl)-3-(3-Fluor-4-morpholinophenyl)oxazolidin-2-on zu erhalten . Dieses Verfahren vermeidet die Bildung und Verwendung empfindlicher Zwischenprodukte .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is the bacterial protein synthesis machinery . Specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This interaction is crucial for the compound’s antibacterial activity.

Mode of Action

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby preventing the translation of mRNA into protein . This disruption of protein synthesis leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

It is known that the compound is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .

Result of Action

The molecular and cellular effects of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile’s action result in the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, the compound disrupts protein synthesis, which is essential for bacterial survival and proliferation .

Action Environment

The action, efficacy, and stability of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can be influenced by various environmental factors. It is known, though, that the compound is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics , suggesting that it is effective in diverse biological environments where these bacteria are found.

Safety and Hazards

The safety data sheet for related compounds suggests that appropriate safety measures should be taken when handling these chemicals. This includes wearing fire/flame resistant and impervious clothing . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Biochemische Analyse

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of linezolid, an antibiotic used for the treatment of Gram-positive bacteria that are resistant to other antibiotics . It interacts with various enzymes and proteins during the synthesis process .

Cellular Effects

Given its role as an intermediate in the synthesis of linezolid, it may influence cell function by contributing to the production of this antibiotic .

Molecular Mechanism

In the synthesis of linezolid, it reacts with bromomethyloxirane forming an oxazolidone moiety .

Metabolic Pathways

It is known to be an intermediate in the synthesis of linezolid

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCQLKPMVTMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)